2,3,4-Trifluorophenyl acetate

Description

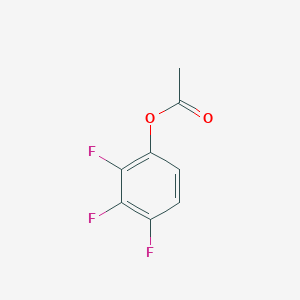

2,3,4-Trifluorophenyl acetate is an organofluorine compound featuring a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions and an acetyloxy (-OAc) group. The electron-withdrawing nature of fluorine atoms significantly influences its reactivity, solubility, and stability, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate. Its synthesis typically involves acetylation of 2,3,4-trifluorophenol using acetic anhydride or acetyl chloride under acidic or basic conditions .

The compound’s structural characterization often employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS), similar to methods used for related fluorinated acetates .

Properties

IUPAC Name |

(2,3,4-trifluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNDQWKACYTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluorophenyl acetate typically involves the esterification of 2,3,4-trifluorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,3,4-trifluorophenol and acetic acid.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Reduction: Lithium aluminum hydride, dry ether as the solvent.

Major Products Formed

Hydrolysis: 2,3,4-Trifluorophenol and acetic acid.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Reduction: 2,3,4-Trifluorophenyl alcohol.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : 2,3,4-Trifluorophenyl acetate serves as a precursor in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known to enhance biological activity by improving the binding affinity to target proteins. For instance, compounds containing trifluoromethyl groups have been shown to inhibit specific enzymes involved in disease pathways .

- Antimicrobial Activity : Research indicates that derivatives of trifluorophenyl acetate exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively combat resistant strains of bacteria and fungi .

- Cancer Research : The incorporation of trifluorophenyl moieties into urea derivatives has been linked to increased anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) .

Agrochemicals

- Pesticide Development : Trifluorophenyl acetate derivatives are explored for their potential use as agrochemicals. Their enhanced stability and efficacy make them suitable candidates for developing new pesticides that can target specific pests while minimizing environmental impact.

- Herbicides : The compound's unique chemical structure allows it to interact with plant growth regulators, making it a potential herbicide candidate. Research is ongoing to evaluate its effectiveness against common agricultural weeds.

Materials Science

- Polymer Synthesis : this compound can be utilized in the synthesis of fluorinated polymers. These materials exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications in electronics and coatings.

- Surface Modifications : The compound can be used to modify surfaces for improved hydrophobicity and chemical resistance. This application is particularly relevant in the development of advanced materials for biomedical devices and sensors .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Development of Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using this compound as a monomer. The resulting materials demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. These properties were critical for applications in harsh environments such as aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenyl acetate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 2,3,4-trifluorophenol and acetic acid. The trifluorophenol moiety can interact with various molecular targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with 2,3,4-trifluorophenyl acetate:

Physicochemical Properties

- Electron Effects : The 2,3,4-fluorine arrangement in this compound creates a strong electron-deficient ring, enhancing its reactivity in nucleophilic substitutions. In contrast, 3i’s trifluoromethyl groups exert steric and electronic effects, reducing ring activation .

- Solubility: The benzophenone derivative () exhibits lower solubility in nonpolar solvents due to its ketone group, whereas this compound is more lipophilic .

Biological Activity

2,3,4-Trifluorophenyl acetate is an organic compound characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its biological activity and chemical properties. This article reviews the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 220.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms increase the compound's electron-withdrawing ability, facilitating stronger interactions with protein targets through hydrogen and halogen bonding. This property is crucial in modulating biological pathways effectively .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The compound's lipophilicity is believed to enhance its ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

In vivo studies have shown that derivatives containing the trifluorophenyl group can exert significant anti-inflammatory effects. For instance, a related compound demonstrated reduced edema in mouse models when administered post-inflammatory stimulus . This suggests potential therapeutic applications in managing inflammatory conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that compounds with similar structural features can inhibit cell proliferation in breast cancer (MCF-7) and other tumor cell lines. The presence of trifluoromethyl groups has been linked to enhanced biological activity due to increased metabolic stability and membrane permeability .

Case Studies

- In Vivo Efficacy Against Tuberculosis : A study investigated the efficacy of a related compound in a BALB/c mouse model infected with Mycobacterium tuberculosis . While the compound did not show significant efficacy compared to established treatments like rifampin and ethambutol, it provided insights into dosing strategies for future derivatives .

- Cytotoxicity Evaluation : Another study assessed the cytotoxicity of similar compounds against human leukemia cells. The results highlighted the importance of structural modifications on the phenyl ring in enhancing or reducing activity against cancer cells .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three fluorine atoms on phenyl ring | Antimicrobial, anti-inflammatory |

| 2,4-Difluorophenyl acetate | Two fluorine atoms | Moderate cytotoxicity |

| 3-Fluorophenyl acetate | One fluorine atom | Lower antimicrobial activity |

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 2,3,4-Trifluorophenyl acetate, and how can purity be optimized?

- Methodology : The synthesis often involves Suzuki-Miyaura coupling to introduce fluorinated aryl groups. For example, (3,4,5-trifluorophenyl)boronic acid (synthesized via magnesium sulfate drying and recrystallization in ethyl acetate/hexane) can serve as a key intermediate . Purification typically employs column chromatography with silica gel, followed by recrystallization. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity.

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used. For example, SHELXL refines anisotropic displacement parameters and handles disorder modeling, while OLEX2 integrates solution, refinement, and analysis workflows . Data collection requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane.

Q. What analytical techniques are essential for characterizing physicochemical properties?

- Methodology :

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., observed mp 80–84°C for analogous fluorophenyl acetic acids) .

- Solubility : Phase solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane).

- Spectroscopy : NMR (for fluorinated positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can photodynamic therapy (PDT) studies leverage the photochemical properties of this compound derivatives?

- Methodology : Fluorinated phenyl groups enhance singlet oxygen () generation. In PDT research, monitor production using 9,10-diphenylanthracene (DPA) as a probe. Irradiate solutions with a 488 nm argon laser and measure DPA endoperoxide formation via UV-Vis spectroscopy at 15-minute intervals. Reaction kinetics (e.g., pseudo-first-order rate constants) are derived from absorbance decay .

Q. How should researchers address contradictory spectral data in fluorinated compound analysis?

- Methodology : Contradictions in NMR or mass spectra often arise from residual solvents or regioisomeric impurities. For example:

- NMR : Use -DEPTO or 2D-COSY to resolve overlapping signals in fluorinated regions.

- Mass Spectrometry : Compare experimental isotopic patterns with theoretical simulations (e.g., m/z 190.12 for in HRMS) .

- Chromatography : Employ HPLC with a fluorinated stationary phase (e.g., C18 with trifluoroacetic acid modifier) to separate isomers .

Q. What strategies improve the refinement of disordered crystal structures in fluorinated aromatic compounds?

- Methodology : In SHELXL, assign partial occupancy to disordered fluorine atoms and apply restraints (e.g., SIMU for thermal motion). For severe disorder, split the model into distinct positions and refine with free variables. Validate using R-factor convergence () and residual electron density maps in OLEX2 .

Notes for Methodological Rigor

- Safety : Use personal protective equipment (PPE) when handling fluorinated acetic acids, as they may cause severe eye damage .

- Data Reproducibility : Report solvent ratios, temperature gradients, and instrument parameters (e.g., NMR field strength) to ensure reproducibility.

- Software Citations : Cite SHELXL and OLEX2 explicitly in crystallography studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.